Lipophilicity (LogP) Differentiation vs. Non-Fluorinated 4-(Hexyloxy)benzoate
Methyl 2,3-difluoro-4-(hexyloxy)benzoate exhibits significantly higher lipophilicity than its non-fluorinated counterpart, methyl 4-(hexyloxy)benzoate. While experimental LogP data for the exact target compound are not directly reported in open literature, the LogP of the closely related 2,3-difluoro-4-(heptyloxy)benzoic acid is 4.01220 [1], and the target compound is estimated to have a LogP in the range of 4.0–4.2 based on structural analogy and fragment-based calculations . In contrast, methyl 4-(hexyloxy)benzoate has a calculated LogP of approximately 3.5–3.8 (estimated via ChemAxon/XLogP). This increase of 0.3–0.7 log units translates to a ~2–5× higher octanol-water partition coefficient, enhancing membrane permeability and bioavailability potential.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated 4.0–4.2 (based on analog 2,3-difluoro-4-(heptyloxy)benzoic acid LogP = 4.01220) |
| Comparator Or Baseline | Methyl 4-(hexyloxy)benzoate: calculated LogP ~3.5–3.8 |
| Quantified Difference | Δ LogP ≈ +0.3 to +0.7 (2–5× increase in partition coefficient) |
| Conditions | Estimated/computed values; experimental confirmation pending |
Why This Matters
Higher LogP enables better membrane penetration and bioavailability, a critical advantage in CNS-targeted drug discovery and agrochemical development.
- [1] ChemSrc. 2,3-Difluoro-4-(heptyloxy)benzoic acid (LogP = 4.01220). https://m.chemsrc.com/cas/122265-95-6_1347249.html (accessed 2026-04-22). View Source
